molecular formula C11H13ClO3 B8244701 (S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate

(S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate

Cat. No.: B8244701
M. Wt: 228.67 g/mol
InChI Key: SITBEBOYLOYKGY-QMMMGPOBSA-N
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Description

(S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate is an organic compound with the molecular formula C11H13ClO3 It is a chiral ester derivative of propanoic acid, featuring a phenoxy group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate typically involves the esterification of (S)-2-(2-chloro-5-methylphenoxy)propanoic acid with methanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: 2-(2-chloro-5-methylphenoxy)propanoic acid.

    Reduction: (S)-2-(2-chloro-5-methylphenoxy)propanol.

    Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties, such as enhanced thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The chlorine and methyl substituents can modulate the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    2-Chloro-5-methylphenol: A precursor in the synthesis of (S)-Methyl 2-(2-chloro-5-methylphenoxy)propanoate.

    Methyl 2-(2-chlorophenoxy)propanoate: Lacks the methyl group on the aromatic ring, resulting in different chemical and biological properties.

    Methyl 2-(2-methylphenoxy)propanoate: Lacks the chlorine atom, leading to variations in reactivity and applications.

Uniqueness: this compound is unique due to the presence of both chlorine and methyl substituents on the aromatic ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl (2S)-2-(2-chloro-5-methylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7-4-5-9(12)10(6-7)15-8(2)11(13)14-3/h4-6,8H,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITBEBOYLOYKGY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)O[C@@H](C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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